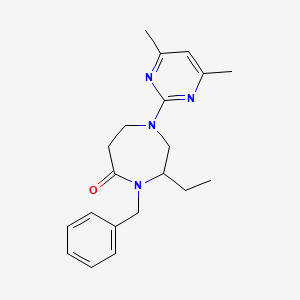![molecular formula C20H20N2O B5299988 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (also known as RO5263397) is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoxazolopyridines and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with the GABA-A receptor. This compound has been shown to act as a positive allosteric modulator of the receptor, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in the reduction of anxiety and other neurological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to reduce anxiety in animal models and improve cognitive function in humans. This compound has also been shown to have anticonvulsant and sedative effects.
実験室実験の利点と制限
One of the advantages of using 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating the activity of this receptor on various neurological processes. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of research is its potential therapeutic applications for anxiety disorders, insomnia, and other neurological disorders. Another direction is the development of more specific compounds that can selectively modulate the activity of the GABA-A receptor. Additionally, further research is needed to understand the long-term effects of this compound on the brain and other physiological processes.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. Its mechanism of action involves the modulation of the GABA-A receptor, which has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study. Overall, this compound has the potential to contribute to the development of new treatments for neurological disorders.
合成法
The synthesis of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been reported in the literature. One of the methods involves the reaction of 2-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol with methyl iodide in the presence of a base. The resulting product is then treated with sodium hydride and methyl iodide to yield this compound.
科学的研究の応用
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been studied for its potential therapeutic applications. One of the areas of research is its effect on the central nervous system. Studies have shown that this compound can modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other neurological processes.
特性
IUPAC Name |
3-benzhydryl-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-22-13-12-18-17(14-22)20(21-23-18)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDRJXAJKDRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)
![ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate](/img/structure/B5299928.png)

![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)
![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)
![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)

![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)

![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)

![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)